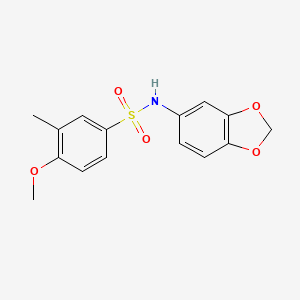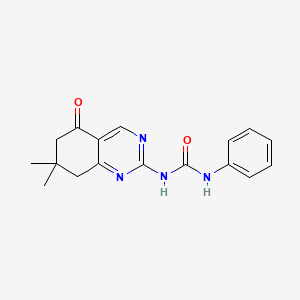![molecular formula C17H11ClF2O3 B5773400 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)
6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound with potential applications in scientific research. This compound is also known as DBCO-PEG4-alkyne, and it belongs to the class of chromenone derivatives. The structure of this compound contains a chromenone ring, a chloro substituent, and a difluorobenzyl ether group. The synthesis of this compound is achieved through a multi-step process, which involves the reaction of various reagents under specific conditions.
作用机制
The mechanism of action of 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is not well understood. However, it is believed that the alkyne functional group can react with various biomolecules, such as azides, through a copper-catalyzed click reaction. This reaction results in the formation of a triazole linkage, which is stable and bioorthogonal. The resulting bioconjugates can then be used for various applications, such as imaging and drug delivery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound is relatively non-toxic and does not have any significant side effects. This compound has been used in various in vitro and in vivo experiments, and it has shown promising results in terms of bioconjugation and imaging.
实验室实验的优点和局限性
The advantages of using 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments are its high purity, stability, and bioorthogonality. This compound can be easily synthesized and purified, and it can be used for the conjugation of various biomolecules. The limitations of using this compound are its relatively high cost and limited availability. This compound is also sensitive to air and moisture, which can affect its stability and reactivity.
未来方向
There are several future directions for the use of 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in scientific research. One potential direction is the development of new bioconjugates for imaging and drug delivery. This compound can be used for the conjugation of various biomolecules, such as antibodies and peptides, for targeted imaging and therapy. Another potential direction is the development of new synthetic methods for the preparation of this compound and its derivatives. This can lead to the discovery of new compounds with improved properties and applications. Finally, the use of this compound in combination with other imaging agents and techniques can lead to new insights into biological processes and disease mechanisms.
合成方法
The synthesis of 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves a multi-step process that starts with the reaction of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of an acid catalyst. The resulting product is then reacted with 2,6-difluorobenzyl alcohol in the presence of a base to form the difluorobenzyl ether intermediate. This intermediate is then reacted with 6-chloro-4-methylcoumarin in the presence of a Lewis acid catalyst to form the final product. The purity and yield of the product can be improved through various purification techniques, such as column chromatography and recrystallization.
科学研究应用
6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has potential applications in scientific research, particularly in the field of bioconjugation and imaging. This compound contains an alkyne functional group, which can be used for the conjugation of various biomolecules, such as proteins, peptides, and nucleic acids. The resulting bioconjugates can then be used for imaging and detection purposes, such as fluorescence microscopy and positron emission tomography (PET). This compound has also been used as a crosslinking agent for the preparation of hydrogels and other biomaterials.
属性
IUPAC Name |
6-chloro-7-[(2,6-difluorophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2O3/c1-9-5-17(21)23-15-7-16(12(18)6-10(9)15)22-8-11-13(19)3-2-4-14(11)20/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGYDMRYQPTPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5773322.png)


![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B5773339.png)
amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5773347.png)
![N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5773352.png)
![dimethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5773358.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5773360.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5773364.png)
![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)
![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)



